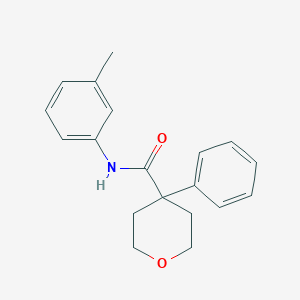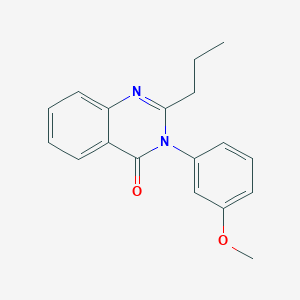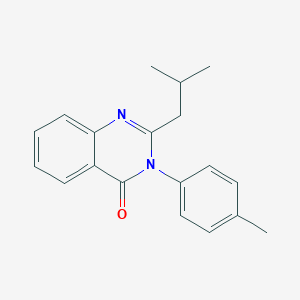
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first introduced in the market in 1979 and has since become a popular choice for pain relief.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its effects on pain and inflammation. However, one limitation of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is that it can have off-target effects, which can complicate data interpretation in lab experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. One area of interest is the development of more selective COX inhibitors that can reduce inflammation and pain without causing off-target effects. Another area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential benefits and limitations of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in these areas.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is a widely used NSAID that has been extensively studied for its effects on pain and inflammation. It works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and reduces inflammation and pain. 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments, but also has limitations that need to be considered. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, including the development of more selective COX inhibitors and the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases.
Synthesis Methods
The synthesis method for 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide involves the reaction of 4-chloro-2-methylphenol with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid. The resulting intermediate is then reacted with isobutylamine to form 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. The synthesis method has been extensively studied and optimized to improve yield and purity.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been widely used in scientific research to study its effects on pain, inflammation, and fever. It has been found to be effective in reducing pain and inflammation in various animal models. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis and osteoarthritis.
properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)8-16-14(17)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3,(H,16,17) |
InChI Key |
KBFNDUDPIIWVIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)